2-Amino-2-(3,5-difluorophenyl)ethan-1-ol

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

2-Amino-2-(3,5-difluorophenyl)ethan-1-ol (CAS 387827-37-4) is a β-amino alcohol scaffold (molecular formula C₈H₉F₂NO, MW 173.16 g/mol) featuring a primary amine, a primary hydroxyl, and a 3,5-difluorophenyl ring. Computed LogP of 1.6572 and topological polar surface area (TPSA) of 46.25 Ų place it at the lipophilic–hydrophilic interface, distinguishing it from non-fluorinated (2-amino-2-phenylethanol, LogP ~1.38), mono-fluorinated (2-amino-2-(4-fluorophenyl)ethanol, LogP ~1.16), and 3,5-dichloro analogs (LogP ~1.62).

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 387827-37-4
Cat. No. B7900240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
CAS387827-37-4
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(CO)N
InChIInChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2
InChIKeyROJBFFNJZLJBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3,5-difluorophenyl)ethan-1-ol (CAS 387827-37-4): Physicochemical Baseline & Comparator Class


2-Amino-2-(3,5-difluorophenyl)ethan-1-ol (CAS 387827-37-4) is a β-amino alcohol scaffold (molecular formula C₈H₉F₂NO, MW 173.16 g/mol) featuring a primary amine, a primary hydroxyl, and a 3,5-difluorophenyl ring . Computed LogP of 1.6572 and topological polar surface area (TPSA) of 46.25 Ų place it at the lipophilic–hydrophilic interface, distinguishing it from non-fluorinated (2-amino-2-phenylethanol, LogP ~1.38), mono-fluorinated (2-amino-2-(4-fluorophenyl)ethanol, LogP ~1.16), and 3,5-dichloro analogs (LogP ~1.62) . This substitution pattern is employed in enzyme inhibitor and receptor ligand programs where metabolic stability and hydrogen-bonding capacity are co-optimized .

Why 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Cannot Be Substituted by Generic Analogs


In drug discovery and fragment-based library design, trivial substitution of 2-amino-2-(3,5-difluorophenyl)ethan-1-ol with non-fluorinated (phenylglycinol) or mono-fluorinated congeners fails because the 3,5-difluoro motif simultaneously modulates lipophilicity (LogP 1.66 vs. 0.2–1.38 for less-fluorinated analogs), hydrogen-bond donor/acceptor capacity (TPSA 46.25 Ų), and metabolic stability . The symmetric placement of fluorine atoms at both meta positions reduces electron density on the phenyl ring, thereby attenuating CYP-mediated oxidative metabolism at both ortho and para sites, a property not replicated by 3,4-difluoro or 2,5-difluoro regioisomers . These differences directly affect SAR translation, CNS penetration potential, and off-rate kinetics in target engagement assays, making generic interchange scientifically invalid [1].

Quantitative Selection Guide: 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol vs. Closest Analogs


Lipophilicity–PSA Balance: 3,5-Difluoro vs. Non-Fluorinated, Mono-Fluoro, and 3,5-Dichloro Analogs

The 3,5-difluoro substitution provides a LogP of 1.6572 while preserving a TPSA of 46.25 Ų, yielding a LogP/TPSA ratio that straddles the optimal CNS drug space unlike its comparators . Non-fluorinated phenylglycinol (LogP 1.379) and 3,5-dichloro analog (LogP 1.62) are more lipophilic, while the 4-fluoro analog (XLogP3 0.2) is excessively polar, potentially limiting passive membrane permeability [1].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Metabolic Oxidative Protection: 3,5-Difluoro Substitution Blocks Dual Sites on the Phenyl Ring

The 3,5-difluorophenyl motif symmetrically blocks both ortho and para positions, the two predominant sites of CYP-mediated aromatic hydroxylation, while the 3,4-difluoro and 2,5-difluoro regioisomers leave either the para or ortho position exposed . This structural feature is associated with enhanced in vitro metabolic half-life in analog series. In β-amino alcohol derivatives evaluated for Toll-like receptor 4 inhibition, fluorine substitution on the phenyl ring influenced metabolic stability in human liver microsome assays, though quantitative head-to-head half-life data for the isolated 3,5-difluoro scaffold versus the unsubstituted phenyl scaffold have not been published in the same study [1].

Drug Metabolism Cytochrome P450 Fluorine Medicinal Chemistry

Amyloid-β Processing Modulation: N-Substituted 3,5-Difluorophenylglycinol Derivatives vs. Structurally Divergent γ-Secretase Modulators

In a comparative study of difluorophenylglycinols, N-cyclopropylmethyl derivatives of (R)- and (S)-2-amino-2-(3,5-difluorophenyl)ethanol (compounds R‑12c and R‑13c) exhibited dual γ-secretase inhibition and ERK-mediated pathway activation in cell-based assays [1]. This dual mechanism was not observed with the corresponding non-fluorinated phenylglycinol scaffolds evaluated in parallel, indicating that the 3,5-difluoro substitution on the phenyl ring is a structural prerequisite for the ERK-dependent activation component of the pharmacological profile [1].

Alzheimer's Disease γ-Secretase Modulation ERK Signaling

Chiral Pool Procurement: Racemic 387827-37-4 vs. Enantiopure (R)-957121-38-9 or (S)-1212932-15-4

The racemic compound (CAS 387827-37-4, purity ≥98%, storage 2–8°C, protect from light) is widely available as a cost-effective starting material for asymmetric synthesis and chiral resolution, while the enantiopure (R)- (CAS 957121-38-9) and (S)- (CAS 1212932-15-4) forms are produced via asymmetric reduction of 3,5-difluoroacetophenone using chiral catalysts or biocatalysts at higher cost . In programs where enantiomeric purity >99% ee is required, single-enantiomer procurement reduces the burden of in-house chiral HPLC separation, but the racemate provides a flexible entry point for diastereomeric resolution, enzyme kinetic resolution, or asymmetric catalysis optimization .

Asymmetric Synthesis Chiral Resolution Procurement Specifications

Aqueous Solubility Advantage: 3,5-Difluoro Amino Alcohol vs. 3,5-Dichloro Analog for Biochemical Assays

The free base 2-amino-2-(3,5-difluorophenyl)ethan-1-ol is reported as soluble in water, supported by its favorable TPSA (46.25 Ų) and moderate LogP (1.66), whereas the 3,5-dichloro analog (MW 206.07, LogP 1.62, LogD at pH 5.5 = –1.39) is more hydrophobic and typically requires organic co-solvent for biochemical assay preparation . Although quantitative aqueous solubility values (μg/mL or μM) have not been published for the 3,5-difluoro free base under standardized conditions, the combination of lower MW (173.16 vs. 206.07) and comparable TPSA predicts higher intrinsic aqueous solubility for the fluorinated compound .

Aqueous Solubility Biochemical Assay Development Lead Optimization

High-Value Application Scenarios for 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol


Alzheimer's Disease γ-Secretase Modulator Lead Generation

Use the racemic 3,5-difluorophenylglycinol scaffold for N-sulfonylation and N-alkylation chemistry to prepare focused libraries of difluorophenylglycinol derivatives. The 3,5-difluoro substitution is structurally essential for the dual γ-secretase inhibition/ERK activation phenotype reported for R‑12c and R‑13c derivatives [1]. Non-fluorinated phenylglycinol fails to recapitulate ERK pathway engagement, making the fluorinated scaffold the chemically required entry point for this dual-mechanism program [1].

CNS-Penetrant Kinase or GPCR Inhibitor Fragment Elaboration

The LogP of 1.66 and TPSA of 46.25 Ų place 2-amino-2-(3,5-difluorophenyl)ethan-1-ol squarely within the favorable CNS drug space (typically TPSA < 70–90 Ų, LogP 1–4), outperforming the excessively polar 4-fluoro analog (LogP 0.2) and the more lipophilic 3,5-dichloro analog (LogP 1.62, but higher MW) . Incorporate this β-amino alcohol as a linker or capping group in kinase inhibitor or GPCR modulator synthesis where CNS penetration and balanced physicochemical properties are required .

Enantioselective Synthesis Methodology Development

Procure racemic 387827-37-4 (≥98% purity) as a cost-effective substrate for developing and benchmarking novel chiral resolution methods, including diastereomeric salt resolution, enzyme-catalyzed kinetic resolution, or asymmetric transfer hydrogenation . The 3,5-difluoro substitution pattern provides sufficient steric and electronic differentiation from phenylglycinol to serve as a challenging test case for new chiral catalyst systems, while the product stereochemistry can be tracked by chiral HPLC .

β-Amino Alcohol-Derived Toll-like Receptor 4 (TLR4) Antagonist Optimization

Based on the β-amino alcohol SAR reported for TLR4 inhibition, the 3,5-difluorophenyl variant can be advanced as a metabolically stabilized replacement for the unsubstituted phenyl scaffold [2]. Synthesize and test N-acylated or N-sulfonylated derivatives in human microsomal stability assays to confirm the predicted metabolic advantage of the 3,5-difluoro blocking strategy before scaling up for in vivo efficacy models [2].

Quote Request

Request a Quote for 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.